REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:17])=[C:9]([C:11]#[C:12][Si](C)(C)C)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:17])=[C:9]([C:11]#[CH:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|
|
Name
|
(5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)C#C[Si](C)(C)C)C
|
Name
|
Intermediate 109
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)C#C[Si](C)(C)C)C
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)C)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |